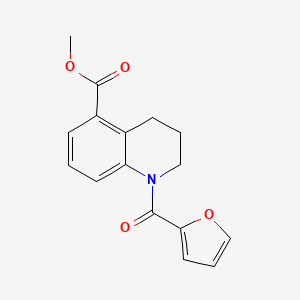
methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate, also known as MQFC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MQFC is a quinoline derivative that has shown promising results in various biological assays, making it a potential candidate for further investigation.
Mécanisme D'action
The mechanism of action of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to interact with the GABA-A receptor, a neurotransmitter receptor involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has also been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has several advantages for use in laboratory experiments, including its versatility as a fluorescent probe and its potential as a therapeutic agent. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Further research is needed to fully understand the advantages and limitations of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate for use in laboratory experiments.
Orientations Futures
There are several future directions for the study of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate, including its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanisms of action of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate and to optimize its synthesis and purification. Additionally, the development of new derivatives of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate may lead to the discovery of more potent and selective compounds for use in scientific research.
Méthodes De Synthèse
Methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate can be synthesized through a multi-step process that involves the condensation of 2-acetylfuran and aniline to form 1-(furan-2-carbonyl)aniline. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the final product, methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate. The synthesis of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been optimized to improve yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
Methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions, making it a versatile compound for scientific research.
Propriétés
IUPAC Name |
methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-16(19)12-5-2-7-13-11(12)6-3-9-17(13)15(18)14-8-4-10-21-14/h2,4-5,7-8,10H,3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWDSHSESHOEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN(C2=CC=C1)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

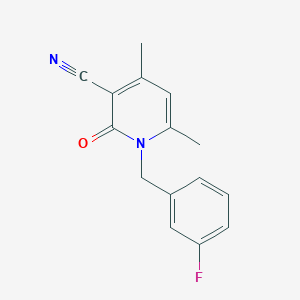
![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)
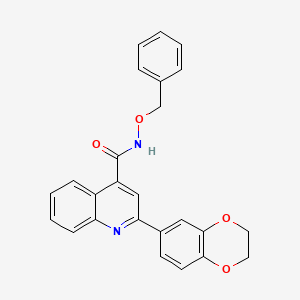
![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)

![5-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B7539406.png)
![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)
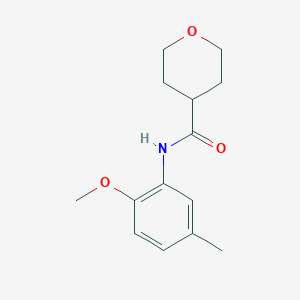
![N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7539451.png)
![1,3,6-trimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539456.png)

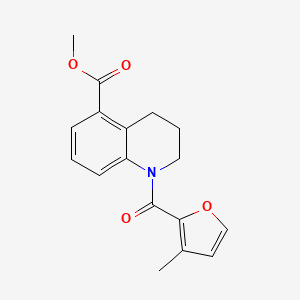
![N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7539494.png)